molecular formula C18H14BrNO5S2 B12424452 2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

Cat. No.: B12424452
M. Wt: 472.4 g/mol
InChI Key: WUGANDSUVKXMEC-KDWZCNHSSA-N
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Description

2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid is a complex organic compound characterized by the presence of multiple functional groups, including a bromine atom, deuterium atoms, a sulfonylamino group, a hydroxynaphthalene moiety, and a sulfanylacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid typically involves multiple steps:

    Deuteration: The incorporation of deuterium atoms is performed using deuterium gas or deuterated reagents.

    Sulfonylation: The sulfonylamino group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Naphthalene Functionalization: The hydroxynaphthalene moiety is synthesized through hydroxylation reactions.

    Thioether Formation: The sulfanylacetic acid group is attached through thioether formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid
  • 4-Bromo-2,6-di-tert-butylphenol
  • 2-Bromo-3,4,5,6-tetrafluorobenzoic acid

Uniqueness

2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid is unique due to the presence of deuterium atoms, which can influence its chemical properties and biological activities. The combination of functional groups also provides versatility in its applications and reactivity.

Properties

Molecular Formula

C18H14BrNO5S2

Molecular Weight

472.4 g/mol

IUPAC Name

2-[4-[(4-bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)/i5D,6D,7D,8D

InChI Key

WUGANDSUVKXMEC-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O)[2H])[2H])Br)[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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